molecular formula C32H28N6O2 B1667478 N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide CAS No. 5352-53-4

N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide

Cat. No. B1667478
CAS RN: 5352-53-4
M. Wt: 528.6 g/mol
InChI Key: HOYOJUMMRGKESB-UHFFFAOYSA-N
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Description

“N,N’-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4’-Dicarboxamide” is a chemical compound with the formula C₃₂H₂₈N₆O₂ . It has a mass of 528.227±0 dalton . The compound is a type of chemical entity and a subclass of a chemical compound .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the canonical SMILES string: C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6 . The InChI representation is: InChI=1S/C32H28N6O2/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40) .

Scientific Research Applications

DNA Binding and Topoisomerase Inhibition

N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide and its derivatives have shown promising applications in DNA binding and inhibition of topoisomerase. Compounds synthesized from similar structures demonstrate strong binding to DNA model sequences and inhibit topoisomerase II, a crucial enzyme in DNA replication and cell division. This property makes them potential candidates for research in cancer therapy and genetic studies (Spychała et al., 1994).

Construction of Metal-Organic Frameworks

These compounds are also integral in the construction of metal–organic frameworks (MOFs). Research has shown that they can be used with different metal ions under hydrothermal conditions to create novel MOFs. These frameworks exhibit diverse structures and properties, which are critical in the fields of material science and nanotechnology (Sun et al., 2010).

Organic Light Emitting Diodes (OLEDs)

In the field of optoelectronics, derivatives of N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide have been used in the development of efficient blue-emitting organic light-emitting diodes (OLEDs). These compounds exhibit excellent thermal properties and intense blue light emission, making them suitable for display and lighting technologies (Jayabharathi et al., 2016).

Corrosion Inhibition

Another application area is in corrosion inhibition. Certain imidazole derivatives, including those similar to N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide, have shown significant potential as corrosion inhibitors for metals in acidic solutions. This is crucial for industrial applications where metal corrosion is a major concern (Prashanth et al., 2021).

Heavy Metal Ion Adsorption

Imidazole-based compounds, including those structurally related to N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide, have been utilized in the synthesis of novel polyamides and polyimides for heavy metal ion adsorption. This is particularly important in environmental cleanup and water treatment technologies (Soleimani et al., 2017).

properties

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N6O2/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYOJUMMRGKESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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